rac Lasofoxifene-d4

説明

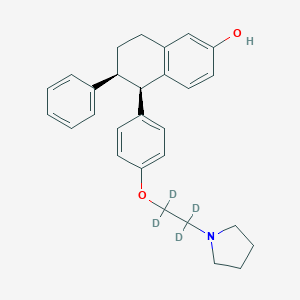

rac Lasofoxifene-d4 is a deuterium-labeled isotopologue of Lasofoxifene, a selective estrogen receptor modulator (SERM) used in research and drug development. The compound features four deuterium atoms replacing hydrogen atoms, typically at metabolically vulnerable positions, to enhance stability and traceability in pharmacokinetic studies . Lasofoxifene itself is a nonsteroidal SERM with a molecular formula of $ C{29}H{31}NO_2 $, while the deuterated form (this compound) has a molecular weight increased by 4 atomic mass units due to the substitution of hydrogen ($ ^1\text{H} $) with deuterium ($ ^2\text{H} $) .

Deuterated compounds like this compound are critical in drug metabolism studies, enabling researchers to track absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques such as mass spectrometry . The "rac" designation indicates that the compound is a racemic mixture, containing both enantiomers of the molecule, which may influence its binding affinity and metabolic pathways .

特性

CAS番号 |

1126626-61-6 |

|---|---|

分子式 |

C28H31NO2 |

分子量 |

417.6 g/mol |

IUPAC名 |

(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2 |

InChIキー |

GXESHMAMLJKROZ-NXOFZFLXSA-N |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5 |

正規SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |

同義語 |

rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol; rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Non-Deuterated Lasofoxifene

The primary distinction between rac Lasofoxifene-d4 and its non-deuterated counterpart lies in their metabolic stability. Deuterium substitution reduces the rate of cytochrome P450-mediated oxidation, extending the half-life of the compound and minimizing the formation of reactive metabolites . This property makes this compound particularly valuable in preclinical ADME studies, where isotopic labeling allows for accurate quantification without interference from endogenous molecules .

Other Deuterated SERMs

For example:

- Deutetrabenazine (a deuterated version of Tetrabenazine) and Cenicriviroc-d4 are deuterated analogs developed to improve pharmacokinetic profiles. These compounds share similarities with this compound in their application for metabolic stability and tracer studies .

Non-Deuterated SERMs

Compared to classical SERMs like Tamoxifen and Raloxifene, Lasofoxifene exhibits distinct structural and functional properties.

Data Tables

Table 1: Key Properties of this compound vs. Non-Deuterated Lasofoxifene

Table 2: Comparison with Other Isotope-Labeled Compounds

Research Findings and Limitations

- Advantages of Deuterium Labeling : this compound enables precise tracking of drug disposition without altering the pharmacological activity of the parent compound . This is critical for optimizing dosing regimens and identifying metabolic pathways.

- Gaps in Evidence: The provided materials lack direct comparative studies between this compound and other SERMs or deuterated analogs.

- Theoretical Benefits: Based on isotope labeling principles, this compound is expected to exhibit reduced hepatic clearance compared to non-deuterated Lasofoxifene, aligning with trends observed in other deuterated drugs like Deutetrabenazine .

Q & A

Q. How should researchers integrate conflicting spectral data for rac-Lasofoxifene-d4 into a cohesive analysis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier spectra. Cross-reference with computational simulations (DFT for <sup>1</sup>H/<sup>2</sup>H chemical shifts). Annotate discrepancies in supplemental materials and discuss potential causes (e.g., solvent polarity effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。